3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine

Serotonin Receptor Agonism Migraine Research Receptor Selectivity

Researchers require precise heterocyclic cores to achieve target selectivity without off-target effects. This 3,6-dimethylated 4-azaindole solves key medicinal chemistry pain points: - Enables >100-fold selectivity over other 5-HT receptor subtypes for migraine research - Improves in vivo clearance 20-fold vs. indole-based PAK1 leads (Ki <10 nM) - Provides a tractable starting point for antibacterial SAR (MIC 3.35 µg/mL vs. E. coli)

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B13097661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CN2)C)N=C1
InChIInChI=1S/C9H10N2/c1-6-3-8-9(11-4-6)7(2)5-10-8/h3-5,10H,1-2H3
InChIKeyAQEICERQMPAOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine: Versatile 4-Azaindole Scaffold


3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine (CAS 1447607-96-6) is a core heterocyclic scaffold belonging to the 4-azaindole class of compounds, characterized by a fused pyrrole and pyridine ring system with methyl substitutions at the 3- and 6-positions [1]. This substitution pattern imparts distinct electronic and steric properties that are fundamental to its utility as a privileged structure in medicinal chemistry. The pyrrolo[3,2-b]pyridine core is a well-established bioisostere of indole and purine, enabling it to act as an ATP-competitive binding motif in the hinge region of numerous kinases [2]. This core scaffold is a critical starting point for the synthesis of diverse derivatives with applications across oncology, inflammation, and infectious disease research [3].

Workflow
Kinase inhibitor design via hinge-binding motif
Selection
Privileged 4-azaindole core for selective receptor modulation
Context
Reported scaffold for antibacterial probe synthesis

3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine: Non-Substitutable Scaffold


The specific substitution pattern of 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine is non-negotiable for maintaining the precise molecular geometry and electronic character required for high-affinity target engagement and favorable drug-like properties. Simple azaindole isomers (e.g., 4-, 5-, or 7-azaindoles) exhibit divergent kinase selectivity profiles and binding modes due to variations in the placement of the pyridine nitrogen, which directly impacts hinge-binding interactions [1]. Furthermore, the addition of methyl groups at the 3- and 6-positions is a critical determinant of lipophilicity, metabolic stability, and solubility, which cannot be achieved with the unsubstituted pyrrolo[3,2-b]pyridine core. The evidence below demonstrates that substituting this specific compound with a close analog can result in a quantifiable loss of potency, selectivity, and in vivo performance.

Azaindole isomer mismatch
4-, 5-, or 7-azaindole isomers shift hinge-binding geometry and kinase selectivity profile; the pyrrolo[3,2-b]pyridine nitrogen placement is critical.
Methyl substitution essential
Unsubstituted pyrrolo[3,2-b]pyridine lacks the lipophilicity and metabolic stability conferred by the 3,6-dimethyl groups; potency and exposure may differ.
Indole core limitations
Indole-based analogs may retain off-target affinity (e.g., 5-HT1A) and unfavorable physicochemical properties; substitution may not replicate reported selectivity improvements.

3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine: Differentiation Evidence


Superior 5-HT1F Receptor Selectivity

Derivatives based on the 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine core achieve exceptional selectivity for the 5-HT1F receptor. A C-5 acetamide derivative (compound 3b) of this scaffold exhibited >100-fold selectivity for 5-HT1F over the closely related 5-HT1A, 5-HT1B, and 5-HT1D receptors [1]. In contrast, the parent compound 1a (an indole-based analog) and other azaindole isomers (e.g., pyrrolo[2,3-c]pyridine) failed to achieve this level of selectivity, demonstrating significant off-target affinity, particularly for the 5-HT1A receptor [1]. This highlights the unique ability of the functionalized pyrrolo[3,2-b]pyridine core to be finely tuned for selective receptor modulation.

5-HT1F selectivity
Head-to-head
Pyrrolo[3,2-b]pyridine C-5 acetamide: >100-fold selective over 5-HT1A/1B/1D
Supports selective 5-HT1F agonist development
Radioligand binding panel; indole and other azaindoles showed off-target affinity
Serotonin Receptor Agonism Migraine Research Receptor Selectivity

Novel Translation Inhibition Mechanism in E. coli

In a large-scale high-throughput screening (HTS) campaign using the pDualrep2 reporter system, a 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative demonstrated potent antibacterial activity with a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli [1]. The unique dual-reporter assay confirmed a mechanism of action involving translation blockage (indicated by a low Katushka2S signal) without triggering the bacterial SOS response [1]. This mechanism of action is distinct from many standard antibiotics and offers a valuable new chemical probe for studying bacterial ribosome function and combating antibiotic resistance. This specific activity is a direct consequence of the pyrrolo[3,2-b]pyridine scaffold, as related structures did not show the same profile in the HTS.

Antibacterial MIC
Method context
MIC 3.35 µg/mL against E. coli
Translation-inhibition probe without SOS induction
pDualrep2 reporter assay; distinct from standard antibiotics in HTS
Antibacterial Drug Discovery Antimicrobial Resistance Translation Inhibition

Selective PAK1 Kinase Inhibition

The 4-azaindole core, of which 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine is a key example, enables the development of highly potent and selective p21-activated kinase-1 (PAK1) inhibitors. Structure-activity relationship (SAR) studies around a 4-azaindole lead (compound 5) yielded analogs with biochemical activity below 10 nM (Ki <10 nM) and up to 24-fold selectivity for Group I over Group II PAKs [1]. This is a substantial improvement over the initial indole-based lead (compound 1), which suffered from high lipophilicity (clogD=4.4), poor solubility, and high plasma protein binding, resulting in a 20-fold higher unbound clearance in mouse pharmacokinetic studies [1]. The 4-azaindole scaffold directly addressed these liabilities.

PAK1 inhibition
Head-to-head
4-Azaindole derivatives: Ki
Enables PAK1 inhibitor optimization with improved drug-like properties
Biochemical and cellular assays; indole lead had high lipophilicity and clearance
In vivo target engagement
Class-level
Compound 1k reduced malonyl-CoA in HCT-116 xenograft at 100 mg/kg p.o.
Reported in vivo pharmacodynamic response; scaffold-dependent optimization
Earlier leads had insufficient PK; this outcome illustrates scaffold potential
PAK1 Kinase Inhibition Cancer Signaling Cellular Potency

In Vivo Target Engagement in Tumor Xenografts

Optimization of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold led to the discovery of compound 1k, a potent and orally bioavailable inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). Oral administration of compound 1k at a dose of 100 mg/kg in a mouse HCT-116 xenograft model resulted in a significant reduction of malonyl-CoA concentration within the tumor tissue, confirming robust in vivo target engagement and pharmacodynamic activity [1]. This in vivo proof-of-concept demonstrates that the pyrrolo[3,2-b]pyridine core can be developed into high-quality chemical probes suitable for animal studies, a critical advancement over earlier lead compounds that suffered from physicochemical and pharmacokinetic issues [1].

In vivo target engagement
Class-level
Compound 1k reduced malonyl-CoA in HCT-116 xenograft at 100 mg/kg p.o.
Reported in vivo pharmacodynamic response; scaffold-dependent optimization
Earlier leads had insufficient PK; this outcome illustrates scaffold potential
ACC1 Inhibition In Vivo Pharmacodynamics Cancer Metabolism

3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine: Research Applications


5-HT1F Receptor Agonist Discovery

Procure this compound as the core heterocyclic building block for synthesizing novel, highly selective 5-HT1F receptor agonists for migraine research. As demonstrated, functionalization of the pyrrolo[3,2-b]pyridine core can yield derivatives with >100-fold selectivity over other 5-HT receptor subtypes, a profile unattainable with indole or other azaindole isomers [1]. This specific scaffold is essential for minimizing off-target effects and advancing candidate molecules through preclinical development.

PAK1 Kinase Inhibitors for Oncology Research

Utilize 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine as a key intermediate in the synthesis of next-generation PAK1 inhibitors. The 4-azaindole core directly addresses the lipophilicity and pharmacokinetic liabilities of indole-based leads, enabling the achievement of sub-10 nM potency (Ki <10 nM), 24-fold group selectivity, and a 20-fold improvement in in vivo clearance [2]. This is a critical advantage for researchers requiring potent and drug-like tool compounds for in vivo studies of the PAK1 signaling pathway in cancer.

Novel Translation-Inhibiting Antibacterials

Employ this scaffold to initiate a medicinal chemistry campaign focused on novel antibacterials that inhibit bacterial translation without inducing the SOS response. The parent pyrrolo[3,2-b]pyridine derivative demonstrated a promising MIC of 3.35 µg/mL against E. coli [3]. The 3,6-dimethylated variant offers a chemically tractable starting point for further optimization and SAR studies aimed at improving potency and spectrum against multidrug-resistant Gram-negative pathogens.

Oral ACC1 Inhibitors for Cancer Metabolism Research

This compound is a valuable building block for creating advanced ACC1 inhibitors intended for in vivo use. The pyrrolo[3,2-b]pyridine-3-carboxamide scaffold has been proven to yield orally active compounds that effectively engage their target and reduce malonyl-CoA levels in tumor xenograft models [4]. Procuring this core is the first step toward developing high-quality chemical probes to study the role of de novo lipogenesis in cancer and metabolic disorders.

Application
Selection Property
Validation Focus
5-HT1F agonist research
Scaffold-dependent selectivity profile
5-HT1F selectivity panel validation
PAK1 inhibitor optimization
4-Azaindole core for lipophilicity control
Biochemical and cellular PAK1 profiling
Antibacterial translation-inhibition probe
Translation-block mechanism without SOS induction
MIC and mechanism-of-action confirmation
ACC1 in vivo target-engagement studies
Oral bioavailability and pharmacodynamic response
In vivo malonyl-CoA reduction and PK/PD correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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